molecular formula C29H30N2O5 B11141443 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-({4-[(2-methylbenzyl)oxy]phenyl}carbonyl)-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11141443
M. Wt: 486.6 g/mol
InChI Key: LKOJTLPCNBPVCG-RFBIWTDZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves several steps. One common method involves the reaction of methyl o-hydroxybenzoylpyruvate with N,N-dimethylethylenediamine and aromatic aldehydes. This reaction yields 5-aryl-3-hydroxy-4-(2-hydroxyphenyl)-1-[2-(dimethylamino)ethyl]-1,5-dihydro-2H-pyrrol-2-ones, which can be further converted into the desired compound by heating in acetic acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves standard organic chemistry techniques such as heating, distillation, and purification to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the carbonyl group can yield alcohols.

Scientific Research Applications

1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies of enzyme interactions and metabolic pathways.

    Industry: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one involves its interaction with various molecular targets and pathways. The compound’s multiple functional groups allow it to interact with enzymes, receptors, and other biomolecules, potentially affecting their activity and function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrol-2-one derivatives and compounds with similar functional groups, such as:

Uniqueness

The uniqueness of 1-[2-(dimethylamino)ethyl]-3-hydroxy-5-(3-hydroxyphenyl)-4-{4-[(2-methylphenyl)methoxy]benzoyl}-2,5-dihydro-1H-pyrrol-2-one lies in its specific combination of functional groups and its potential for diverse chemical reactions and applications. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C29H30N2O5

Molecular Weight

486.6 g/mol

IUPAC Name

(4Z)-1-[2-(dimethylamino)ethyl]-4-[hydroxy-[4-[(2-methylphenyl)methoxy]phenyl]methylidene]-5-(3-hydroxyphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C29H30N2O5/c1-19-7-4-5-8-22(19)18-36-24-13-11-20(12-14-24)27(33)25-26(21-9-6-10-23(32)17-21)31(16-15-30(2)3)29(35)28(25)34/h4-14,17,26,32-33H,15-16,18H2,1-3H3/b27-25-

InChI Key

LKOJTLPCNBPVCG-RFBIWTDZSA-N

Isomeric SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)/C(=C/3\C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)O)/O

Canonical SMILES

CC1=CC=CC=C1COC2=CC=C(C=C2)C(=C3C(N(C(=O)C3=O)CCN(C)C)C4=CC(=CC=C4)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.